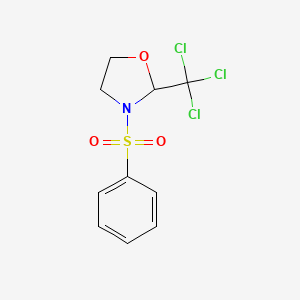
3-(phenylsulfonyl)-2-(trichloromethyl)-1,3-oxazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(phenylsulfonyl)-2-(trichloromethyl)-1,3-oxazolidine is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound has been synthesized using various methods and has been studied for its potential applications in different fields.
Mécanisme D'action
The mechanism of action of 3-(phenylsulfonyl)-2-(trichloromethyl)-1,3-oxazolidine is not fully understood. However, it has been proposed that it acts as a nucleophile and forms covalent bonds with certain functional groups in proteins and enzymes, leading to their inactivation.
Biochemical and Physiological Effects
Studies have shown that this compound has a broad spectrum of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including proteases and kinases. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(phenylsulfonyl)-2-(trichloromethyl)-1,3-oxazolidine is its high reactivity and selectivity towards certain functional groups in proteins and enzymes. This makes it a useful tool for studying enzyme activity and protein function. However, its high reactivity can also lead to non-specific binding and off-target effects, which can be a limitation in some experiments.
Orientations Futures
There are several future directions for the study of 3-(phenylsulfonyl)-2-(trichloromethyl)-1,3-oxazolidine. One direction is the development of more efficient and selective synthesis methods to improve the yield and purity of the product. Another direction is the further study of its mechanism of action and its potential as a drug candidate for the treatment of various diseases. Additionally, its potential as a catalyst in organic synthesis reactions could also be further explored.
Méthodes De Synthèse
The synthesis of 3-(phenylsulfonyl)-2-(trichloromethyl)-1,3-oxazolidine has been achieved through several methods. One of the most commonly used methods is the reaction of trichloromethyl isocyanate with phenylsulfonyl hydrazide in the presence of a base. Another method involves the reaction of trichloromethyl chloroformate with phenylsulfonyl hydrazine in the presence of a base. These methods have been optimized to improve the yield and purity of the product.
Applications De Recherche Scientifique
3-(phenylsulfonyl)-2-(trichloromethyl)-1,3-oxazolidine has been studied for its potential applications in various scientific fields. One of the most promising applications is in the field of medicinal chemistry, where it has been studied as a potential drug candidate for the treatment of various diseases. It has also been studied for its potential use as a catalyst in organic synthesis reactions.
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-2-(trichloromethyl)-1,3-oxazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl3NO3S/c11-10(12,13)9-14(6-7-17-9)18(15,16)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRNXVKPBARVWMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1S(=O)(=O)C2=CC=CC=C2)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-chloro-N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide](/img/structure/B5115564.png)
![1-(2-fluorophenyl)-5-{[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5115567.png)

![N-[(5-hydroxy-3-pyridinyl)carbonyl]cysteine](/img/structure/B5115591.png)
![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-phenoxybutanamide](/img/structure/B5115596.png)
![3-{[(1-isopropyl-4-piperidinyl)amino]methyl}-N,N-dimethyl-2-pyridinamine](/img/structure/B5115602.png)

![(2R*,3R*)-3-(3,6-dihydro-1(2H)-pyridinyl)-1'-(3-furoyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5115608.png)
![2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]acrylonitrile](/img/structure/B5115617.png)

![N-ethyl-4'-fluoro-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-3-biphenylcarboxamide](/img/structure/B5115627.png)



